Cas no 2157274-84-3 (2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid)

2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid is a versatile organic compound with notable structural features. Its unique amino and carboxylic acid groups offer potential for various chemical transformations. This compound exhibits high purity and stability, making it suitable for research and development in pharmaceuticals, agrochemicals, and fine chemicals. Its specific structural properties enable targeted interactions in biological systems, providing a valuable tool for scientists in drug discovery and synthesis.
2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid structure
2157274-84-3 structure
商品名:2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid
CAS番号:2157274-84-3
MF:C10H11N3O3
メガワット:221.212641954422
CID:6082321
PubChem ID:165728874

2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid
    • 2157274-84-3
    • EN300-1449116
    • 2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid
    • インチ: 1S/C10H11N3O3/c1-3-7(5-14)13-10-11-4-8(9(15)16)6(2)12-10/h1,4,7,14H,5H2,2H3,(H,15,16)(H,11,12,13)
    • InChIKey: BPWRLYUGPGRPKD-UHFFFAOYSA-N
    • ほほえんだ: OCC(C#C)NC1N=CC(C(=O)O)=C(C)N=1

計算された属性

  • せいみつぶんしりょう: 221.08004122g/mol
  • どういたいしつりょう: 221.08004122g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 95.3Ų

2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1449116-0.25g
2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid
2157274-84-3
0.25g
$1300.0 2023-06-06
Enamine
EN300-1449116-10000mg
2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid
2157274-84-3
10000mg
$4545.0 2023-09-29
Enamine
EN300-1449116-50mg
2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid
2157274-84-3
50mg
$888.0 2023-09-29
Enamine
EN300-1449116-1.0g
2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid
2157274-84-3
1g
$1414.0 2023-06-06
Enamine
EN300-1449116-100mg
2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid
2157274-84-3
100mg
$930.0 2023-09-29
Enamine
EN300-1449116-2.5g
2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid
2157274-84-3
2.5g
$2771.0 2023-06-06
Enamine
EN300-1449116-0.5g
2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid
2157274-84-3
0.5g
$1357.0 2023-06-06
Enamine
EN300-1449116-2500mg
2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid
2157274-84-3
2500mg
$2071.0 2023-09-29
Enamine
EN300-1449116-500mg
2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid
2157274-84-3
500mg
$1014.0 2023-09-29
Enamine
EN300-1449116-5000mg
2-[(1-hydroxybut-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid
2157274-84-3
5000mg
$3065.0 2023-09-29

2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid 関連文献

2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acidに関する追加情報

Introduction to 2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid (CAS No. 2157274-84-3)

2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2157274-84-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring structure that is widely recognized for its biological activity and utility in drug development. The unique structural features of this molecule, including its 1-hydroxybut-3-yn-2-yl side chain and the presence of both amino and carboxylic acid functional groups, contribute to its potential as a versatile intermediate in synthetic chemistry and as a lead compound for further pharmacological exploration.

The synthesis of 2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid involves sophisticated organic reactions that highlight the intersection of pyrimidine chemistry with alkyne and hydroxyl group functionalization. The 1-hydroxybut-3-yn-2-yl moiety introduces both a reactive triple bond and a hydroxyl group, which can participate in various chemical transformations such as Sonogashira coupling, hydroxylamine condensation, or esterification. These reactive sites make the compound an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been successfully incorporated into drugs targeting various diseases, including cancer, infectious diseases, and metabolic disorders. The presence of the 4-methylpyrimidine core in 2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid suggests potential interactions with enzymes or receptors involved in these pathological processes.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is often associated with cancer and inflammatory diseases. The structural motif of 2-(1-hydroxybut-3-yn-2-yl)amino-4-methylpyrimidine-5-carboxylic acid could be modified to selectively inhibit specific kinases by optimizing the substitution patterns around the pyrimidine ring. For instance, studies have shown that pyrimidine-based kinase inhibitors can disrupt aberrant signaling cascades by binding to ATP-binding pockets or allosteric sites on the enzyme.

Moreover, the carboxylic acid group at the 5-position provides an opportunity for further derivatization, such as amidation or esterification, which can enhance solubility or improve pharmacokinetic properties. This flexibility makes 2-(1-hydroxybut-3-yn-2-ylyl)amino -4-methylpyrimidine -5-carboxylic acid a valuable building block for structure-based drug design. Computational modeling techniques, including molecular docking and molecular dynamics simulations, can be employed to predict how this compound interacts with biological targets at an atomic level. Such simulations help in identifying optimal analogs with improved binding affinity and selectivity.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex molecules like 2-(1-hydroxybut -3 -yn -2 - yl)amino -4 -methylpyrimidine -5 -carboxylic acid. Transition-metal-catalyzed reactions, particularly palladium-catalyzed Sonogashira couplings and Buchwald-Hartwig aminations, have been instrumental in constructing the desired carbon-carbon and carbon-nitrogen bonds with high precision. These methods not only streamline synthesis but also allow for greater control over regioselectivity and stereochemistry.

The pharmacological profile of CAS No. 2157274 -84 -3 is still under investigation, but preliminary studies suggest promising activities against certain cancer cell lines. Pyrimidine derivatives have shown efficacy in inhibiting tyrosine kinases associated with metastatic cancers by interfering with downstream signaling pathways that promote cell proliferation and survival. The unique combination of functional groups in this compound may confer dual-targeting capabilities, simultaneously interacting with multiple proteins involved in disease progression.

In addition to oncology applications, 2-(1-hydroxybut -3 -yn -2 - yl)amino -4 -methylpyrimidine -5 -carboxylic acid may find utility in treating inflammatory disorders. Chronic inflammation is linked to various conditions such as rheumatoid arthritis, Crohn's disease, and even neurodegenerative diseases like Alzheimer's. By modulating inflammatory cytokine production or inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), this compound could serve as a novel therapeutic intervention.

The potential role of this molecule in antibiotic development is another area of interest. Antibiotic resistance poses a significant global health challenge, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine-based compounds have historically been effective antibiotics due to their ability to disrupt bacterial DNA synthesis or metabolic pathways essential for survival. The structural diversity offered by derivatives like CAS No 2157274843 may lead to compounds capable of overcoming existing resistance mechanisms.

Emerging research also explores the use of pyrimidine derivatives as antiviral agents. Viruses such as HIV reverse transcriptase (RT), hepatitis C virus protease (HCV protease), and SARS-CoV RNA-dependent RNA polymerase (RdRp) rely on pyrimidines for their replication cycle. By designing molecules that mimic natural nucleobases or inhibit viral enzymes directly, compounds like CAS No 2157274843 could interfere with viral propagation without harming host cells.

The development of prodrugs based on 2-(1-hydroxybut -3 -yn _ 2 _ yl)_amino _ 4 _ methylpyrimidine _ 5 _ carboxylic_acid represents another innovative approach to enhancing therapeutic efficacy while minimizing side effects. Prodrugs are inactive precursors that are converted into active drugs within the body through enzymatic or chemical hydrolysis; this strategy can improve bioavailability or target delivery systems specifically where needed。

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